molecular formula C12H15ClFNO B3171327 4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether CAS No. 946680-45-1

4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether

Cat. No.: B3171327
CAS No.: 946680-45-1
M. Wt: 243.7 g/mol
InChI Key: BPTMSWAKKHHNQI-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether is a chemical compound with the molecular formula C12H15ClFNO and a molecular weight of 243.71 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether typically involves the reaction of 4-chloro-2-fluorophenol with 3-piperidinylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is stirred at an elevated temperature until the reaction is complete, followed by purification through column chromatography .

Chemical Reactions Analysis

4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Chloro-2-fluorophenyl 3-piperidinylmethyl ether can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical and biological properties.

Properties

IUPAC Name

3-[(4-chloro-2-fluorophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTMSWAKKHHNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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